molecular formula C15H14FNO4S B6411979 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261901-30-7

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6411979
CAS RN: 1261901-30-7
M. Wt: 323.3 g/mol
InChI Key: LLRKEANSZVAILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (4-DMSFBA) is a widely used chemical compound that has a variety of applications in scientific research. It is an organic compound that belongs to the class of carboxylic acids and has a molecular formula of C10H10FNO3S. 4-DMSFBA has a melting point of 179-183°C and a boiling point of 300°C. Its solubility in water is low, and it is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol.

Mechanism of Action

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% acts as a catalyst in organic reactions by forming a complex with the organic compound. This complex facilitates the reaction by lowering the activation energy and increasing the reaction rate.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has not been found to have any adverse effects on the human body. It is not known to have any biochemical or physiological effects in humans.

Advantages and Limitations for Lab Experiments

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is a useful reagent for laboratory experiments due to its low cost and ease of synthesis. However, it is not suitable for use in large-scale industrial processes due to its low solubility in water and its sensitivity to air and light.

Future Directions

Future research into 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% could focus on developing new synthesis methods for the compound, exploring its potential applications in the pharmaceutical and agrochemical industries, and studying its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the compound’s potential toxicity and its effects on the environment.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is synthesized through a multi-step process. The first step involves the synthesis of 2-fluorobenzonitrile (2-FBN) from 2-fluorobenzaldehyde and sodium cyanide in the presence of a base. The second step involves the reaction of 2-FBN with N,N-dimethylsulfamoyl chloride in the presence of a base to form 4-(2-N,N-dimethylsulfamoylphenyl)-2-fluorobenzoic acid.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is used as a reagent in scientific research, particularly in the field of organic chemistry. It is used to synthesize a variety of compounds, such as N-substituted amides, sulfonamides, and sulfonyl chlorides. It is also used to study the properties of organic compounds, such as their reactivity, solubility, and stability.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRKEANSZVAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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